Janus Red

Vue d'ensemble

Description

Janus Red is a unique compound named after the Roman god Janus, who is depicted with two faces. This compound is part of the broader class of Janus particles, which are characterized by their dual-faced nature, combining two different physical or chemical functionalities on opposite sides. This duality allows this compound to exhibit unique properties and functionalities that are not present in conventional monofunctional particles.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Janus Red typically involves the creation of an asymmetric structure where one side of the particle has different chemical properties than the other. This can be achieved through various methods such as:

Self-assembly: Utilizing the natural tendency of molecules to organize into structured patterns.

Masking: Protecting one side of the particle while modifying the other.

Phase separation: Inducing a separation of phases within a single particle to create distinct regions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes that ensure consistency and quality. Techniques such as microfluidic preparation, where controlled environments allow for precise manipulation of particle formation, are commonly used. Additionally, methods like hydrothermal treatment and solvent evaporation are employed to achieve the desired asymmetry and functionality.

Analyse Des Réactions Chimiques

Types of Reactions

Janus Red undergoes various chemical reactions, including:

Oxidation: Reaction with oxygen or other oxidizing agents.

Reduction: Reaction involving the gain of electrons.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions often involve the use of catalysts and solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides, while reduction can produce reduced metal particles or other reduced forms of the compound.

Applications De Recherche Scientifique

Biomedical Research Applications

Janus Red exhibits significant potential in biomedical applications, particularly in drug delivery and therapeutic systems. Its unique properties allow for the encapsulation of multiple therapeutic agents, enabling targeted and controlled release.

Drug Delivery Systems

This compound can be engineered to create Janus particles that facilitate dual drug release mechanisms. These particles can house both hydrophilic and hydrophobic drugs in separate compartments, allowing for synergistic therapeutic effects. For example, one side may contain a chemotherapy agent while the other holds a photothermal agent, enhancing treatment efficacy in cancer therapy .

- Case Study: Dual Drug Release

A study demonstrated the use of Janus particles loaded with doxorubicin and ibuprofen. The release profiles were tailored to specific pH levels, with doxorubicin released at low pH (indicative of tumor environments) and ibuprofen at neutral pH conditions .

Imaging Probes

This compound is also utilized in imaging applications due to its optical properties. The asymmetric design of Janus particles allows for multimodal imaging capabilities, combining different imaging techniques (e.g., fluorescence and magnetic resonance imaging) within a single particle . This integration enhances diagnostic accuracy and provides real-time monitoring of therapeutic responses.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

Advantages of Using this compound

- Dual Functionality : The ability to encapsulate multiple agents with different properties enables more effective treatment strategies.

- Controlled Release : Tailored release profiles can be achieved by modifying the particle structure, enhancing therapeutic efficacy while reducing side effects.

- Multimodal Imaging : The integration of imaging capabilities within drug delivery systems allows for better tracking of treatment progress.

Mécanisme D'action

The mechanism by which Janus Red exerts its effects is primarily through its dual-faced nature, which allows it to interact with different molecular targets and pathways. For example, in catalytic applications, one side of the particle may act as a catalyst while the other side remains inert, allowing for selective reactions. In biological systems, the asymmetric structure can facilitate targeted interactions with specific cellular components, enhancing the efficacy of drug delivery or biosensing applications.

Comparaison Avec Des Composés Similaires

Janus Red is unique compared to other similar compounds due to its dual functionality and asymmetric structure. Similar compounds include:

Janus Green: Another Janus particle with different functional groups on each side.

Janus Blue: Known for its applications in biosensing and environmental monitoring.

Janus Yellow: Used in the development of advanced materials and coatings.

Each of these compounds shares the common characteristic of having two distinct faces, but this compound stands out due to its specific chemical properties and the range of applications it supports.

Activité Biologique

Janus Red, a compound often utilized in biological studies, exhibits significant biological activity that has been the subject of various research investigations. This article aims to provide a comprehensive overview of this compound's biological properties, mechanisms of action, and its applications in different fields of research.

Overview of this compound

This compound is a synthetic dye that has been employed in various biological applications, particularly in histology and microscopy. Its unique properties allow it to interact with cellular components, making it a valuable tool for studying cellular structures and functions.

Interaction with Cellular Components

This compound is known to bind to specific cellular components, influencing various biological processes. The compound primarily interacts with mitochondria, where it can induce changes in mitochondrial membrane potential and affect cellular respiration. This interaction is crucial for understanding its role in apoptosis and cell cycle regulation.

- Mitochondrial Activity : this compound has been shown to alter mitochondrial function by disrupting the electron transport chain, leading to increased production of reactive oxygen species (ROS). The generation of ROS can trigger apoptotic pathways, highlighting its potential as an anticancer agent .

Apoptosis Induction

Research indicates that this compound can induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that treatment with this compound leads to significant cell death through apoptosis, characterized by morphological changes such as chromatin condensation and nuclear fragmentation .

- Cell Cycle Arrest : In addition to inducing apoptosis, this compound has been observed to cause cell cycle arrest at specific phases (G1 and G2/M), further contributing to its anticancer properties .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound in different contexts:

- Cytotoxic Effects : A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, leading to a cell death rate of approximately 24.62% through apoptosis. This was accompanied by cell cycle arrest in pre-G1 and G2/M phases .

- Molecular Docking Studies : Molecular docking analyses have revealed that this compound interacts with key proteins involved in apoptotic pathways. For instance, binding interactions with JAK2 protein were noted, suggesting a mechanism through which this compound may exert its effects on cancer cells .

- Impact on Gene Expression : Investigations into gene expression profiles following this compound treatment indicated alterations in the expression of genes associated with apoptosis and cell cycle regulation. This underscores the compound's potential as a therapeutic agent in cancer treatment .

Data Tables

The following table summarizes key findings from various studies on this compound:

| Study | Cell Line | Cytotoxic Effect (%) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | 24.62% | Apoptosis Induction |

| Study 2 | HEL (Leukemia) | 30% | Cell Cycle Arrest |

| Study 3 | MDA-MB 231 (Breast Cancer) | 28% | ROS Production |

Propriétés

IUPAC Name |

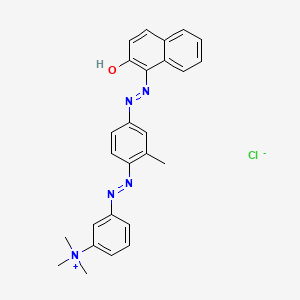

[3-[[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylphenyl]diazenyl]phenyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5O.ClH/c1-18-16-21(28-30-26-23-11-6-5-8-19(23)12-15-25(26)32)13-14-24(18)29-27-20-9-7-10-22(17-20)31(2,3)4;/h5-17H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWOEPQHKBLMKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N=NC2=C(C=CC3=CC=CC=C32)O)N=NC4=CC(=CC=C4)[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2636-31-9 | |

| Record name | Janus Red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002636319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JANUS RED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URC5KZU6QB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.